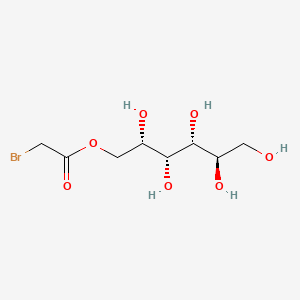

D-Glucitol 1-(bromoacetate)

Description

D-Glucitol 1-(bromoacetate) is a mono-substituted derivative of D-glucitol (sorbitol), where the hydroxyl group at the 1-position is esterified with a bromoacetate group. This modification introduces a reactive alkylating moiety, making the compound valuable in synthetic chemistry for conjugation or functionalization of biomolecules (e.g., sterols, amines) . Bromoacetate esters are known for their electrophilic reactivity, enabling nucleophilic substitutions in drug design and polymer chemistry .

Properties

CAS No. |

94201-42-0 |

|---|---|

Molecular Formula |

C8H15BrO7 |

Molecular Weight |

303.10 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-bromoacetate |

InChI |

InChI=1S/C8H15BrO7/c9-1-6(13)16-3-5(12)8(15)7(14)4(11)2-10/h4-5,7-8,10-12,14-15H,1-3H2/t4-,5+,7-,8-/m1/s1 |

InChI Key |

AAXYNEPPTOVSSR-IXROVEORSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(COC(=O)CBr)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 1-(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme can be represented as follows: [ \text{D-Glucitol} + \text{Bromoacetic Acid} \rightarrow \text{D-Glucitol 1-(bromoacetate)} + \text{Water} ]

Industrial Production Methods: Industrial production of D-Glucitol 1-(bromoacetate) may involve similar esterification processes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The compound can be purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: D-Glucitol 1-(bromoacetate) can undergo various chemical reactions, including:

Substitution Reactions: The bromoacetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Major Products:

Substitution Reactions: Various substituted derivatives of D-glucitol.

Hydrolysis: D-glucitol and bromoacetic acid.

Scientific Research Applications

Chemistry: D-Glucitol 1-(bromoacetate) is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, D-Glucitol 1-(bromoacetate) can be used to modify biomolecules, such as proteins and nucleic acids, through esterification or substitution reactions. This modification can help in studying the structure and function of these biomolecules.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes .

Mechanism of Action

The mechanism of action of D-Glucitol 1-(bromoacetate) involves its reactivity towards nucleophiles. The bromoacetate group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins, nucleic acids, and other biomolecules, thereby altering their structure and function .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of D-Glucitol Bromoacetate Derivatives

*The molecular formula for D-glucitol 1-(bromoacetate) is inferred based on sorbitol (C₆H₁₄O₆) + bromoacetate (C₂H₂BrO₂).

Reactivity and Pharmacological Potential

D-Glucitol Bromoacetates vs. Sterol Bromoacetates :

Bromoacetate conjugates of sterols (e.g., cholesteryl 3β-bromoacetate) are synthesized for drug delivery systems, leveraging their amphiphilic properties. These compounds exhibit predicted pharmacological activities (e.g., anti-inflammatory, antiviral) via computational models like PASS (Prediction of Activity Spectra for Substances), with probabilities >0.7 indicating high experimental viability . In contrast, D-glucitol bromoacetates may prioritize solubility enhancement (due to glucitol’s hydrophilicity) over direct pharmacological action, as seen in meglumine-based drugs like delafloxacin .Comparison with Ethyl Bromoacetate : Ethyl bromoacetate (CAS 105-36-2) is a simple alkylating agent used in synthesizing intermediates (e.g., ). However, it poses significant hazards (e.g., severe skin irritation, toxicity upon ingestion) , whereas glucitol-derived bromoacetates likely offer improved biocompatibility due to the glucitol backbone’s low toxicity profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.